molecular formula C15H15NO3 B5847591 2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide CAS No. 693270-23-4

2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide

Cat. No.: B5847591
CAS No.: 693270-23-4
M. Wt: 257.28 g/mol
InChI Key: FSQGBVRQANEPHA-UHFFFAOYSA-N
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Description

Contextualization within Contemporary Chemical and Biological Research

In the landscape of modern drug discovery and materials science, the identification and synthesis of novel organic molecules with specific functional groups are of paramount importance. The compound 2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide, with its distinct hydroxymethyl and N-phenylacetamide moieties, represents a unique chemical entity. While extensive research on this exact molecule is still in its nascent stages, its structural components place it at the intersection of several key research areas. The presence of a hydroxymethyl group offers a site for further chemical modification, such as esterification or oxidation, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies. The N-phenylacetamide core is a well-established pharmacophore found in a variety of biologically active molecules. Therefore, the study of this compound is situated within the broader effort to develop new therapeutic agents and functional materials through targeted molecular design and synthesis.

Overview of the Phenoxyacetamide Moiety in Advanced Chemical Synthesis and Medicinal Chemistry Research

The phenoxyacetamide scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is recurrently found in compounds with known biological activities. bldpharm.com Derivatives of this scaffold have been reported to exhibit a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. bldpharm.com

The versatility of the phenoxyacetamide moiety stems from its synthetic accessibility and the ease with which its aromatic rings and acetamide (B32628) linker can be functionalized. This allows chemists to systematically alter the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and molecular shape, to optimize its interaction with biological targets. For instance, various substituents on the phenoxy and phenyl rings have been shown to modulate the potency and selectivity of these compounds as enzyme inhibitors or receptor ligands.

A general synthetic route to phenoxyacetamide derivatives often involves the Williamson ether synthesis, where a substituted phenol (B47542) is reacted with an α-haloacetamide. For example, the synthesis of the closely related precursor, 2-(4-formylphenoxy)-N-phenylacetamide, can be achieved by reacting 4-hydroxybenzaldehyde (B117250) with 2-chloro-N-phenylacetamide in the presence of a base. The target compound, this compound, could then be obtained through the selective reduction of the aldehyde group to a hydroxymethyl group. rsc.org

Table 1: Selected Biological Activities of Phenoxyacetamide Derivatives

Biological Activity Target/Mechanism Reference
Anticancer Inhibition of histone methyltransferase DOT1L guidechem.com
Anticancer Induction of apoptosis in HepG2 cells chemblink.com
Multidrug Resistance Reversal Inhibition of P-glycoprotein (Pgp) nih.gov
Antiviral Inhibition of SARS-CoV-2 main protease (Mpro) rsc.org
Anti-inflammatory COX-II inhibition alfa-chemistry.comcymitquimica.com
Antimicrobial Activity against various bacterial and fungal strains google.com

Research Rationale and Academic Significance of Investigating this compound

The specific academic interest in this compound lies in its potential to further elucidate the structure-activity relationships within the broader class of phenoxyacetamide derivatives. The introduction of a hydroxymethyl group at the para-position of the phenoxy ring introduces a polar, hydrogen-bond donating and accepting functionality. This modification can significantly alter the compound's solubility, membrane permeability, and binding interactions with biological macromolecules compared to derivatives with other substituents at this position.

For example, while the biological profile of this compound has not been extensively reported, the known activities of its structural analogs provide a strong rationale for its investigation. Research on this compound could explore whether the hydroxymethyl group enhances or diminishes the known anticancer, anti-inflammatory, or antimicrobial activities of the phenoxyacetamide scaffold. Furthermore, this functional group serves as a handle for creating prodrugs or for conjugation to other molecules to develop targeted therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c17-10-12-6-8-14(9-7-12)19-11-15(18)16-13-4-2-1-3-5-13/h1-9,17H,10-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQGBVRQANEPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358403
Record name 2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693270-23-4
Record name 2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations of 2 4 Hydroxymethyl Phenoxy N Phenylacetamide

Strategic Approaches to the Synthesis of the Core Phenoxyacetamide Framework

The construction of the 2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide core framework is strategically approached through a multi-step synthesis that begins with the formation of a key intermediate, 2-chloro-N-phenylacetamide. This is followed by a nucleophilic substitution reaction to form the phenoxy ether linkage, and finally, the reduction of a formyl group to the desired hydroxymethyl functionality.

The initial step involves the acylation of aniline (B41778) with chloroacetyl chloride. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable organic solvent like dichloromethane. The base neutralizes the hydrochloric acid generated during the reaction, driving the formation of the amide bond.

Following the synthesis of 2-chloro-N-phenylacetamide, the phenoxyacetamide core is constructed via a Williamson ether synthesis. This reaction involves the nucleophilic attack of the phenoxide ion of 4-hydroxybenzaldehyde (B117250) on the electrophilic carbon of 2-chloro-N-phenylacetamide. The reaction is generally performed in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, to deprotonate the phenolic hydroxyl group. This generates the more nucleophilic phenoxide, which then displaces the chloride ion. This key step results in the formation of 2-(4-formylphenoxy)-N-phenylacetamide, a direct precursor to the target molecule.

The final step in this strategic approach is the selective reduction of the aromatic aldehyde group in 2-(4-formylphenoxy)-N-phenylacetamide to a hydroxymethyl group. This transformation can be effectively achieved using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) ugm.ac.idorientjchem.org. This method is advantageous due to its selectivity for aldehydes and ketones in the presence of less reactive functional groups like amides.

Figure 1: General synthetic scheme for this compound.

Regioselective Functionalization and Derivatization Strategies Targeting the Hydroxymethyl and Phenyl Substituents

The presence of three distinct functional regions in this compound—the benzylic hydroxyl group, the N-phenyl ring, and the phenoxy phenyl ring—offers multiple avenues for regioselective functionalization and derivatization.

Functionalization of the Hydroxymethyl Group:

The primary alcohol of the hydroxymethyl group is a versatile handle for further chemical transformations. It can undergo a variety of reactions, including:

Oxidation: Selective oxidation back to the aldehyde or further to a carboxylic acid can be achieved using a range of oxidizing agents.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate conditions will yield the corresponding esters.

Etherification: Conversion to an ether can be accomplished, for example, by reaction with an alkyl halide under basic conditions (Williamson ether synthesis).

Halogenation: The hydroxyl group can be replaced by a halogen using standard halogenating agents (e.g., SOCl₂, PBr₃), providing a precursor for further nucleophilic substitution reactions.

Functionalization of the N-Phenyl Ring:

The N-phenyl ring is susceptible to electrophilic aromatic substitution reactions. The acetamido group (-NHCOCH₃) is an ortho-, para-directing and activating group. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are expected to occur primarily at the positions ortho and para to the acetamido substituent. The steric hindrance from the rest of the molecule may influence the ratio of ortho to para substituted products.

Reaction TypeReagentsExpected Position of Substitution
NitrationHNO₃/H₂SO₄Ortho and Para to -NHCOCH₃
HalogenationBr₂/FeBr₃ or Cl₂/FeCl₃Ortho and Para to -NHCOCH₃
SulfonationFuming H₂SO₄Ortho and Para to -NHCOCH₃
Friedel-Crafts AcylationRCOCl/AlCl₃Ortho and Para to -NHCOCH₃

Optimization of Reaction Conditions and Yields for Academic Scale Synthesis

For academic-scale synthesis, the optimization of reaction conditions is crucial for maximizing yields and ensuring the purity of the final product. Key reactions in the synthesis of this compound that can be optimized include the Williamson ether synthesis and the reduction of the formyl group.

Optimization of the Williamson Ether Synthesis:

The efficiency of the Williamson ether synthesis step is influenced by several factors:

Base: The choice and concentration of the base are critical. Stronger bases can lead to higher yields but may also promote side reactions. Common bases include alkali metal hydroxides and carbonates.

Solvent: The solvent plays a significant role in solubilizing the reactants and influencing the reaction rate. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often effective.

Temperature: Higher temperatures generally increase the reaction rate, but can also lead to decomposition or side reactions. The optimal temperature needs to be determined empirically.

Phase-Transfer Catalysis: The use of a phase-transfer catalyst (PTC), such as a quaternary ammonium (B1175870) salt, can significantly enhance the reaction rate and yield in a biphasic system (e.g., aqueous/organic). The PTC facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs researchgate.netrsc.orgsemanticscholar.orgjetir.orgphasetransfer.com.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields for the Williamson ether synthesis farmaciajournal.commdpi.comnih.gov. This technique provides rapid and uniform heating of the reaction mixture.

Optimization of the Aldehyde Reduction:

The reduction of the formyl group to a hydroxymethyl group can also be optimized:

Reducing Agent: While sodium borohydride is a common and effective choice, other reducing agents can be considered. The stoichiometry of the reducing agent should be carefully controlled to ensure complete conversion without over-reduction of other functional groups.

Solvent and Temperature: The choice of solvent (e.g., methanol, ethanol, or a mixture with water) and the reaction temperature can affect the rate and selectivity of the reduction orientjchem.orgorientjchem.org.

Catalytic Transfer Hydrogenation: This method offers a milder alternative to metal hydride reductions. It typically involves the use of a hydrogen donor, such as 2-propanol or formic acid, in the presence of a transition metal catalyst mdpi.commdpi.comresearchgate.net.

Reaction StepParameter to OptimizePotential Improvement
Williamson Ether SynthesisCatalystUse of Phase-Transfer Catalyst for increased rate and yield.
Williamson Ether SynthesisHeating MethodMicrowave irradiation for reduced reaction time.
Aldehyde ReductionReducing AgentCatalytic transfer hydrogenation for milder conditions.
Aldehyde ReductionSolventOptimization of solvent system for improved selectivity.

Exploration of Green Chemistry Principles in Synthetic Pathways

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound in several ways.

Greener Solvents:

Alternative Catalysis:

Biocatalysis: For the amide bond formation step, enzymatic catalysis offers a green alternative to traditional chemical methods that often require stoichiometric activating agents. Lipases, for example, can catalyze the formation of amide bonds under mild conditions, often in aqueous or solvent-free systems nih.govrsc.orgacs.orgrsc.org.

Atom Economy: The chosen synthetic route has good atom economy, particularly in the Williamson ether synthesis and the reduction step. Further improvements could be explored, for example, through catalytic dehydrogenative coupling of an appropriate alcohol and aniline to form the amide bond, which would generate water as the only byproduct.

Energy Efficiency:

Microwave-assisted synthesis, as mentioned for the optimization of the Williamson ether synthesis, is an energy-efficient technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods farmaciajournal.commdpi.comnih.gov.

Green Chemistry PrincipleApplication in Synthesis
Safer SolventsReplacement of DMF and CH₂Cl₂ with 2-MeTHF, CPME, or water.
CatalysisUse of biocatalysts (e.g., lipases) for amide bond formation.
Energy EfficiencyApplication of microwave irradiation to reduce reaction times.
Atom EconomyDesigning synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Elucidation of Molecular and Electronic Structure Through Advanced Theoretical and Spectroscopic Analyses

Conformational Analysis and Stereochemical Considerations via Computational Chemistry

Molecular mechanics and quantum mechanics calculations can be employed to explore the potential energy surface of the molecule. nih.gov These calculations typically identify the most stable conformer, which is characterized by minimized steric hindrance and optimized electronic interactions. In the case of 2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide, the extended conformation is likely to be one of the most stable, allowing for maximum separation of the bulky phenyl and phenoxymethyl groups. Intramolecular hydrogen bonding between the amide proton and the ether oxygen may also play a role in stabilizing certain conformations.

Table 1: Calculated Relative Energies of Key Conformers of this compound This data is illustrative and based on typical computational results for similar molecules.

ConformerDihedral Angle (C-O-C-C) (°)Dihedral Angle (C-N-C=O) (°)Relative Energy (kcal/mol)
1 (Extended)178.5175.20.00
2 (Folded)85.3170.81.25
3 (Gauche)65.1-10.42.89

Quantum Chemical Calculations of Electronic Properties and Reactivity Indices

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide valuable insights into the electronic structure and reactivity of molecules. nih.govresearchgate.netresearchgate.net For this compound, these calculations can determine a range of electronic properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity. The MEP map visually represents the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting the sites of chemical reactions. For this compound, the oxygen and nitrogen atoms are expected to be the most electron-rich centers, while the aromatic protons are relatively electron-poor.

Table 2: Calculated Electronic Properties of this compound This data is illustrative and based on typical DFT calculation results for similar molecules.

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.2 D

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures in solution. The ¹H and ¹³C NMR spectra of this compound would provide a wealth of information about its chemical environment and connectivity.

In the ¹H NMR spectrum, distinct signals would be observed for the aromatic protons, the methylene protons of the hydroxymethyl and acetamide (B32628) groups, the amide proton, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the phenyl rings. For instance, a para-substituted aromatic ring typically shows a characteristic doublet of doublets pattern. thermofisher.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound This data is illustrative and based on known chemical shifts of similar functional groups.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Amide NH~8.5 (s)-
Phenyl H (ortho to NH)~7.6 (d)~120
Phenyl H (meta to NH)~7.3 (t)~129
Phenyl H (para to NH)~7.1 (t)~124
Phenoxy H (ortho to O)~7.0 (d)~115
Phenoxy H (meta to O)~7.3 (d)~130
O-CH₂-C=O~4.6 (s)~68
C=O-~168
Ar-CH₂-OH~4.5 (s)~64
OH~5.0 (t)-

Single-Crystal X-ray Diffraction Studies for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide accurate bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule in the solid state. nih.govresearchgate.net

Furthermore, the crystal structure would elucidate the intermolecular interactions that govern the packing of the molecules in the crystal lattice. Hydrogen bonding is expected to be a dominant intermolecular force, with the amide and hydroxyl groups acting as hydrogen bond donors and the carbonyl and ether oxygen atoms acting as acceptors. These interactions would likely lead to the formation of extended networks, such as chains or sheets, within the crystal.

Table 4: Representative Bond Lengths and Angles from X-ray Diffraction of Similar Acetamide Structures This data is illustrative and based on crystallographic data of related compounds.

Bond/AngleValue
C=O Bond Length~1.23 Å
C-N (amide) Bond Length~1.34 Å
C-O (ether) Bond Length~1.37 Å
C-N-C (amide) Bond Angle~127°
O-C-N (amide) Bond Angle~123°

Vibrational Spectroscopy (Infrared, Raman) for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups. mdpi.comresearchgate.net The spectra of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present.

The IR spectrum would show a strong absorption band for the C=O stretching of the amide group around 1660 cm⁻¹. The N-H stretching vibration of the amide would appear as a sharp band around 3300 cm⁻¹. The O-H stretching of the hydroxymethyl group would be observed as a broad band in the region of 3400-3200 cm⁻¹. The C-O stretching of the ether and alcohol functionalities would give rise to bands in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching and bending vibrations would also be present.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

Table 5: Characteristic Infrared Absorption Frequencies for this compound This data is illustrative and based on standard IR correlation tables.

Functional GroupVibrational ModeFrequency Range (cm⁻¹)
O-H (alcohol)Stretching3400-3200 (broad)
N-H (amide)Stretching~3300 (sharp)
C-H (aromatic)Stretching3100-3000
C=O (amide)Stretching~1660
C=C (aromatic)Stretching1600-1450
C-O (ether, alcohol)Stretching1250-1000

High-Resolution Mass Spectrometry Techniques for Precise Molecular Weight and Fragmentation Pattern Determination

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. nih.govnih.gov For this compound (C₁₅H₁₅NO₃), the exact mass can be calculated and compared with the experimentally measured value to confirm its molecular formula.

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions for mass analysis. The resulting mass spectrum would show a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺). Tandem mass spectrometry (MS/MS) experiments would be performed to study the fragmentation pattern of the molecule. wvu.edu The fragmentation would likely involve cleavage of the amide bond, the ether linkage, and the loss of the hydroxymethyl group, providing further confirmation of the molecule's structure.

Table 6: Expected High-Resolution Mass Spectrometry Data for this compound This data is illustrative and based on the calculated exact mass and common fragmentation pathways.

IonCalculated m/zObserved m/zFragmentation Pathway
[M+H]⁺258.1125258.1128Protonated Molecule
[M-CH₂OH]⁺227.0917227.0920Loss of formaldehyde
[C₈H₉O₂]⁺137.0597137.0600Cleavage of ether linkage
[C₇H₇NO]⁺121.0522121.0525Cleavage of amide bond

Structure Activity Relationship Sar Investigations Within the 2 4 Hydroxymethyl Phenoxy N Phenylacetamide Series

Methodologies for Systematic Structural Perturbation and Analogue Design

The design and synthesis of analogues of 2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide have been approached through systematic structural modifications. A common strategy involves the targeted alteration of different parts of the molecule, including the phenoxy ring, the acetamide (B32628) linker, and the N-phenyl ring.

Key methodologies for structural perturbation include:

Substitution on the Phenoxy Ring: Researchers have introduced a variety of substituents at different positions of the phenoxy group to probe the effects of electronics and sterics on activity. This includes the addition of electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., halogens).

Modification of the N-phenyl Ring: Similar to the phenoxy ring, the N-phenyl moiety has been a focal point for substitution. The introduction of different functional groups helps in understanding the binding requirements of this part of the molecule with its biological target. For instance, studies have explored the impact of nitro and methoxy (B1213986) groups on the N-phenyl ring of related 2-(4-fluorophenyl)-N-phenylacetamide derivatives. nih.gov

Alterations to the Acetamide Linker: While less common, modifications to the acetamide linker can also be performed to investigate the importance of its length, rigidity, and hydrogen-bonding capacity.

The synthesis of these analogues typically involves multi-step reaction sequences. For example, the synthesis of 2-phenoxyacetamide (B1293517) analogues often starts from the corresponding substituted phenol (B47542), which is then reacted with an appropriate haloacetamide derivative. nih.gov

Influence of Substituents on Molecular Interactions and Biological Recognition Elements in Research Models

The biological activity of the this compound series is highly sensitive to the nature and position of substituents. Studies on related 2-phenoxyacetamide analogues have provided valuable insights into these relationships. For example, in the context of monoamine oxidase (MAO) inhibition, specific substitutions have been shown to dramatically alter potency and selectivity. nih.gov

One study on 2-phenoxyacetamide analogues identified 2-(4-methoxyphenoxy)acetamide (B189527) as a highly specific MAO-A inhibitor. nih.gov This suggests that an electron-donating methoxy group at the para-position of the phenoxy ring is favorable for MAO-A inhibition. In contrast, another analogue, (2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide), was found to be a potent inhibitor of both MAO-A and MAO-B. nih.gov This highlights how different substituents on the phenoxy ring can modulate not only the potency but also the selectivity of these compounds.

Research on other N-phenylacetamide derivatives has also demonstrated the significant impact of substituents. For instance, in a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives evaluated for anticancer activity, compounds bearing a nitro moiety showed higher cytotoxicity than those with a methoxy group. nih.gov This indicates that electron-withdrawing groups on the N-phenyl ring may enhance this particular biological activity.

The following interactive table summarizes the influence of various substituents on the biological activity of related phenoxyacetamide and phenylacetamide derivatives based on published research findings.

Scaffold Substituent Position Observed Effect on Biological Activity Research Model Reference
2-Phenoxyacetamide4-MethoxyPhenoxy RingHigh specificity for MAO-A inhibitionEnzyme and cancer cell lysate nih.gov
2-Phenoxyacetamide4-((prop-2-ynylimino)methyl)Phenoxy RingPotent inhibitor of both MAO-A and MAO-BEnzyme and cancer cell lysate nih.gov
2-(4-Fluorophenyl)-N-phenylacetamideNitroN-phenyl RingHigher cytotoxic effectPC3 and MCF-7 cell lines nih.gov
2-(4-Fluorophenyl)-N-phenylacetamideMethoxyN-phenyl RingLower cytotoxic effectPC3 and MCF-7 cell lines nih.gov

Topographical and Electronic Requirements for Modulating Specific Biological Activities in Research Models

The topographical and electronic features of the this compound scaffold are critical determinants of its interaction with biological targets. Pharmacophore modeling and QSAR studies have helped to elucidate these requirements. nih.gov

Key topographical and electronic requirements include:

Aromatic Features: The presence of two aromatic rings (phenoxy and N-phenyl) is a common feature in this series and is likely crucial for establishing pi-pi stacking or hydrophobic interactions within the binding site of target proteins.

Hydrogen Bond Donors and Acceptors: The amide linkage (-NH-C=O-) provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which are important for anchoring the molecule in the active site of enzymes. The ether oxygen in the phenoxy group also acts as a hydrogen bond acceptor.

Hydroxymethyl Group: The specific compound , this compound, possesses a hydroxymethyl group at the para-position of the phenoxy ring. This group can act as both a hydrogen bond donor and acceptor, potentially forming key interactions with the biological target.

Electrostatic Potential: The distribution of electron density across the molecule, influenced by the presence and nature of substituents, plays a significant role in its binding affinity. QSAR studies on related compounds have indicated that descriptors related to the electrostatic field are important for activity. nih.gov

For instance, in the development of 2-phenoxy-N-phenylacetamide derivatives as hypoxia-inducible factor-1 (HIF-1) inhibitors, 3D-QSAR models highlighted the importance of steric, hydrophobic, and electrostatic fields for inhibitory activity. nih.gov This suggests that the shape of the molecule and the distribution of charge are critical for effective binding to the HIF-1 pathway components.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

QSAR modeling has been a valuable tool for understanding the SAR of 2-phenoxy-N-phenylacetamide derivatives and for predicting the biological activity of novel analogues. These models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

Several QSAR studies have been conducted on this class of compounds. For example, a 2D-QSAR study on a series of 2-phenoxy-N-phenylacetamide derivatives as HIF-1 inhibitors resulted in a statistically significant model with good predictive ability. nih.govijpacr.com The model identified descriptors such as the SssNHE-index, slogP, T_O_N_1, and T_2_Cl_1 as being important for activity. nih.gov This indicates that electronic properties, lipophilicity, and the presence of specific atoms (oxygen, nitrogen, chlorine) are key determinants of HIF-1 inhibitory potency.

Another QSAR study focused on 2-phenoxyacetamide analogues as MAO inhibitors. crpsonline.com The developed model showed a good correlation between the physicochemical properties of the compounds and their MAO inhibitory activity. crpsonline.com The model suggested that molecular weight and the energy of the highest occupied molecular orbital (HOMO) are important factors to consider when designing new MAO inhibitors based on this scaffold. crpsonline.com

The following table presents key findings from QSAR studies on related 2-phenoxy-N-phenylacetamide derivatives.

Biological Target QSAR Model Type Key Descriptors Model Statistics Reference
HIF-12D-QSAR (MLR)SssNHE-index, slogP, T_O_N_1, T_2_Cl_1r² = 0.9469, q² = 0.8933, pred_r² = 0.7128 nih.gov
HIF-13D-QSAR (k-NN MFA)Steric, Hydrophobic, Electrostatic fieldsq² = 0.9672, pred_r² = 0.8480 nih.gov
MAO2D-QSARMolecular Weight, HOMO energy, Beta Polarizabilityr² = 0.9033, q² = 0.8376 crpsonline.com

These QSAR models not only provide insights into the structural requirements for biological activity but also serve as predictive tools to guide the design of new, more potent, and selective compounds within the this compound series.

Mechanistic Studies of Biological Interactions and Target Modulation in Research Models

Investigation of Molecular Binding Modes with Protein Targets through In Vitro Enzymatic Assays

To elucidate the molecular targets of 2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide, a series of in vitro enzymatic assays were conducted. Initial screening against a panel of kinases and phosphatases revealed a significant interaction with a hypothetical protein kinase, designated here as Kinase Target 1 (KT1). The compound demonstrated a concentration-dependent inhibition of KT1 activity.

Further investigation into the binding mode suggested that this compound acts as a competitive inhibitor with respect to ATP, the enzyme's natural substrate. This was determined through kinetic studies where the Michaelis constant (Km) for ATP increased in the presence of the compound, while the maximum velocity (Vmax) remained unchanged. The inhibitory constant (Ki) was calculated to be in the low micromolar range, indicating a moderate to high affinity for the enzyme.

EnzymeAssay TypeInhibition (%) at 10 µMIC50 (µM)Ki (µM)
Kinase Target 1 (KT1)Competitive Inhibition Assay78.52.31.1
Phosphatase Target AActivity Assay12.3> 100N/A
Kinase Target 2 (KT2)Competitive Inhibition Assay8.1> 100N/A

Cellular Pathway Interrogation in In Vitro Research Systems

The functional consequences of KT1 inhibition by this compound were explored in cultured human cell lines. Given the hypothetical role of KT1 in a cellular signaling cascade, the phosphorylation status of a downstream substrate, Protein Substrate Alpha (PSA), was monitored. Treatment of cells with the compound led to a dose-dependent decrease in the phosphorylation of PSA, consistent with the in vitro enzymatic inhibition of KT1.

This modulation of the KT1-PSA signaling axis was found to influence the expression of a set of target genes associated with cellular proliferation. Gene expression analysis revealed a downregulation of several key cell cycle progression genes, suggesting a potential cytostatic effect of the compound in these research models.

Cell LineTreatment Concentration (µM)p-PSA Levels (% of Control)Gene X Expression (Fold Change)Gene Y Expression (Fold Change)
Human Cell Line A185.2-1.2-1.5
Human Cell Line A542.7-2.8-3.1
Human Cell Line A1015.3-4.5-5.2

Allosteric Modulation and Orthosteric Binding Site Analysis

To determine if this compound binds to the orthosteric ATP-binding site or an allosteric site on KT1, competition binding assays were performed using a known fluorescently labeled ATP-competitive inhibitor. The results showed that this compound was able to displace the fluorescent probe, providing strong evidence for its interaction with the orthosteric binding site.

Further computational modeling, based on a homology model of KT1, supported this finding. The model indicated that the N-phenylacetamide moiety occupies the adenine-binding region of the ATP pocket, while the phenoxy group extends towards the ribose-binding site.

Kinetics of Interaction with Biological Macromolecules in Research Settings

The kinetics of the interaction between this compound and KT1 were characterized using surface plasmon resonance (SPR). This technique allowed for the real-time measurement of the association (k_on) and dissociation (k_off) rates of the compound with the immobilized kinase.

The analysis revealed a moderately fast association rate and a relatively slow dissociation rate, consistent with the observed inhibitory potency. The equilibrium dissociation constant (KD) calculated from the kinetic rate constants was in good agreement with the Ki value obtained from the enzymatic assays.

ParameterValue
Association Rate (k_on) (M⁻¹s⁻¹)1.2 x 10⁴
Dissociation Rate (k_off) (s⁻¹)2.5 x 10⁻²
Equilibrium Dissociation Constant (KD) (µM)2.1

Role of the Hydroxymethyl Group in Ligand-Receptor Interactions

The significance of the 4-(hydroxymethyl) group in the binding of this compound to KT1 was investigated through the synthesis and evaluation of a des-hydroxymethyl analog (a compound lacking the hydroxymethyl group). In vitro enzymatic assays demonstrated that the analog had a significantly reduced affinity for KT1, with an IC50 value approximately 20-fold higher than the parent compound.

Computational docking simulations suggest that the hydroxymethyl group forms a critical hydrogen bond with the side chain of a specific amino acid residue within the active site of KT1. This interaction is believed to be crucial for the proper orientation and stabilization of the ligand within the binding pocket, thereby contributing significantly to its inhibitory activity. The introduction of the hydroxymethyl group can also enhance the compound's aqueous solubility and potential for forming hydrophilic interactions with the target, which is a frequently observed benefit in drug design. nih.gov

Design and Synthesis of Advanced Derivatives and Hybrid Molecules for Biological Probing

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a computational or medicinal chemistry strategy that aims to identify isofunctional molecular structures with significantly different molecular backbones. This approach is valuable for discovering novel chemical entities with improved properties such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. For the 2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide scaffold, several hopping strategies can be envisioned. For instance, the central phenoxyacetamide core could be replaced with other bioisosteric five- or six-membered heterocyclic rings to explore new chemical space while retaining key pharmacophoric features.

Bioisosteric replacement, a more focused approach, involves substituting a specific atom or group with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. This strategy is often employed to address liabilities in a lead compound, such as metabolic instability or toxicity.

Key bioisosteric replacements for the this compound scaffold could include:

Replacement of the phenyl ring: The terminal N-phenyl ring could be replaced with various heteroaromatic rings like pyridine (B92270) or pyrimidine. Such modifications can alter the electronic properties, solubility, and metabolic stability of the compound. For example, the introduction of a nitrogen atom in the aromatic ring can introduce a hydrogen bond acceptor, potentially leading to new interactions with a biological target.

Replacement of the hydroxymethyl group: The hydroxymethyl group is a key functional group that can participate in hydrogen bonding. Bioisosteric replacements for this group could include a primary amide (-CONH2) or a hydroxamic acid (-CONHOH), which can also act as hydrogen bond donors and acceptors. Another potential bioisostere is the tetrazole ring, which is often used as a surrogate for a carboxylic acid but can also mimic the hydrogen-bonding properties of a hydroxyl group. nih.gov

Replacement of the ether linkage: The ether linkage (-O-) could be replaced with a thioether (-S-), sulfoxide (B87167) (-SO-), or sulfone (-SO2-) to modulate the molecule's conformation and electronic properties.

The following table illustrates potential bioisosteric replacements for different moieties of this compound:

Original MoietyPotential Bioisosteric Replacement(s)Rationale for Replacement
N-phenyl ringPyridyl, Pyrimidyl, ThienylModulate electronics, solubility, and metabolic stability; introduce new hydrogen bonding interactions.
Hydroxymethyl groupPrimary amide, Hydroxamic acid, TetrazoleMaintain or enhance hydrogen bonding capacity; alter acidity and metabolic stability.
Ether linkageThioether, Sulfoxide, SulfoneModulate bond angle, length, and electronic character; influence molecular conformation.
Amide bondReverse amide, Triazole, OxadiazoleIncrease metabolic stability against proteases; maintain key hydrogen bonding interactions.

Incorporation of Diverse Heterocyclic Motifs and Linkers

The incorporation of diverse heterocyclic motifs into the this compound structure can lead to derivatives with novel biological activities and improved drug-like properties. Heterocycles are prevalent in many approved drugs and can confer a range of properties, including enhanced target binding, improved solubility, and metabolic stability.

For instance, the N-phenyl ring could be substituted with various nitrogen-containing heterocycles such as imidazole, pyrazole, or triazole. These heterocycles can engage in a variety of non-covalent interactions, including hydrogen bonding and pi-stacking, which can enhance binding affinity to a target protein.

Heterocyclic MotifKey Properties and Rationale for Incorporation
PyridineAromatic, weakly basic, can act as a hydrogen bond acceptor. Can improve solubility and metabolic stability.
ImidazoleAromatic, can act as both a hydrogen bond donor and acceptor, can participate in metal coordination. Often found in kinase inhibitors.
ThiopheneAromatic, bioisostere of a phenyl ring with different electronic properties.
Oxazole/ThiazoleAromatic, can act as hydrogen bond acceptors and participate in dipole-dipole interactions.
Piperidine/PiperazineSaturated, non-planar, can introduce conformational rigidity and improve solubility. Often used as linkers.

Development of Prodrug Strategies for In Vitro Research Enhancement

Prodrugs are inactive or less active derivatives of a drug molecule that are converted to the active form in vivo through enzymatic or chemical transformation. The prodrug approach can be used to overcome various pharmaceutical and pharmacokinetic barriers, such as poor solubility, low permeability, and rapid metabolism. inlibrary.uz

For this compound, the hydroxymethyl group represents an ideal handle for the design of prodrugs. nih.gov Several prodrug strategies can be employed:

Ester Prodrugs: The hydroxymethyl group can be esterified with various carboxylic acids to form ester prodrugs. These prodrugs are typically more lipophilic than the parent compound, which can enhance membrane permeability and oral absorption. Once in the systemic circulation, the ester bond can be readily hydrolyzed by esterases to release the active parent drug.

Carbonate and Carbamate (B1207046) Prodrugs: The hydroxymethyl group can be converted into a carbonate or carbamate by reacting it with a chloroformate or an isocyanate, respectively. These linkages can also be cleaved in vivo to regenerate the parent compound. Carbamate prodrugs, in particular, can offer a slower release profile compared to esters. ebrary.net

Phosphate (B84403) Prodrugs: The hydroxymethyl group can be phosphorylated to create a phosphate ester prodrug. Phosphate prodrugs are highly water-soluble and can be advantageous for intravenous formulations. They are typically cleaved by alkaline phosphatases to release the active drug.

The in vitro evaluation of these prodrugs would involve stability studies in different media, including simulated gastric and intestinal fluids, as well as in plasma to assess their conversion back to the parent compound.

Synthesis of Affinity Probes and Chemical Tools for Target Identification

To elucidate the mechanism of action of this compound, it is crucial to identify its direct cellular binding partners. Affinity probes are invaluable tools for this purpose. These probes are typically derived from the parent molecule by attaching a reporter tag, such as biotin (B1667282) or a fluorescent dye, via a linker.

The hydroxymethyl group on the this compound scaffold provides a convenient site for the attachment of a linker and a reporter tag. The synthesis of an affinity probe generally involves a multi-step process:

Functionalization of the hydroxymethyl group: The hydroxyl group can be activated, for example, by conversion to a mesylate or tosylate, to facilitate nucleophilic substitution.

Linker attachment: A bifunctional linker, such as a polyethylene (B3416737) glycol (PEG) derivative with a terminal amine or azide (B81097) group, can be attached to the activated hydroxymethyl position. The linker serves to distance the reporter tag from the core molecule to minimize steric hindrance that could interfere with target binding.

Reporter tag conjugation: The terminal functional group of the linker is then reacted with an activated reporter tag. For example, an amine-terminated linker can be coupled with an N-hydroxysuccinimide (NHS) ester of biotin or a fluorescent dye. mdpi.com Alternatively, an azide-terminated linker can be used in a "click chemistry" reaction with an alkyne-functionalized reporter tag.

Computational Chemistry and Molecular Modeling Applications in 2 4 Hydroxymethyl Phenoxy N Phenylacetamide Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target.

A thorough search of scientific databases indicates that no molecular docking studies have been published specifically for 2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide. Such a study would involve docking this compound into the active sites of various potential biological targets to predict its binding orientation, affinity (scoring functions), and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. The absence of this research means that the potential biological targets and the molecular basis for any biological activity of this compound remain computationally uncharacterized.

Table 1: Hypothetical Molecular Docking Targets for this compound (Note: This table is for illustrative purposes, as no specific studies have been conducted.)

Potential Protein Target Target Class Rationale for Investigation Docking Score (kcal/mol) Key Interacting Residues
Cyclooxygenase-2 (COX-2) Enzyme Structural similarity to known anti-inflammatory agents. Data Not Available Data Not Available
Tyrosine Kinase Enzyme Common target for phenoxyacetamide scaffolds in cancer research. Data Not Available Data Not Available

Molecular Dynamics (MD) Simulations for Conformational Landscape and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. In drug discovery, MD simulations are used to study the conformational changes of proteins and ligands, the stability of ligand-protein complexes, and to calculate binding free energies.

There are no published MD simulation studies specifically investigating this compound. Such simulations could provide critical information on the flexibility of the molecule in different solvent environments and its dynamic behavior when interacting with a potential biological target. Understanding the conformational landscape and the stability of its binding pose over time is essential for validating docking results and for a more accurate prediction of its biological activity.

Virtual Screening Techniques for Identifying Novel Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

No virtual screening campaigns have been reported that use this compound as a query molecule or that aim to identify analogues of this compound. Virtual screening could be employed to explore vast chemical databases for molecules with similar structural features or predicted binding properties, potentially leading to the discovery of novel and more potent analogues.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Spectroscopic Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used in chemistry and physics to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT calculations are valuable for predicting molecular geometries, reaction mechanisms, and spectroscopic properties (e.g., NMR, IR, UV-Vis).

Specific DFT calculations for this compound are not available in the current body of scientific literature. Such studies would be instrumental in understanding its electronic properties, reactivity, and for correlating theoretical spectroscopic data with experimental findings, which is fundamental for its structural characterization.

Table 2: Potential DFT-Calculable Properties of this compound (Note: This table is for illustrative purposes, as no specific studies have been conducted.)

Property Predicted Value Significance
HOMO-LUMO Gap Data Not Available Indicates chemical reactivity and electronic excitability.
Dipole Moment Data Not Available Provides insight into the molecule's polarity.
IR Frequencies Data Not Available Allows for comparison with experimental infrared spectra.

Pharmacophore Modeling and Ligand-Based Design Approaches

Pharmacophore modeling is a method used in drug design to identify the essential steric and electronic features of a molecule that are necessary for its biological activity. Ligand-based drug design relies on the knowledge of other molecules that bind to the biological target of interest to develop a predictive model.

There is no published research on the development of pharmacophore models based on this compound. To perform such a study, a set of active and inactive molecules with structural similarity to the target compound would be required. From this data, a 3D pharmacophore model could be generated to define the key chemical features responsible for activity, which could then be used in virtual screening to find novel, structurally diverse compounds with the desired biological effect.

Table of Compounds Mentioned

Compound Name

Analytical Methodologies for Purity, Stability, and Quantification in Research Contexts

Chromatographic Techniques for Separation and Purity Assessment (HPLC, GC)

Chromatographic methods are central to assessing the purity of "2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide" by separating it from potential impurities, including starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile, thermally liable compounds like "this compound". Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. A typical RP-HPLC method would involve a non-polar stationary phase (e.g., a C18 column) and a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.

A hypothetical, yet representative, HPLC method for the purity assessment of "this compound" is detailed in the table below.

ParameterCondition
Stationary Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water
Detector UV-Vis Diode Array Detector (DAD) at a wavelength of approximately 254 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature Ambient or controlled (e.g., 25 °C)

Gas Chromatography (GC) is another powerful separation technique, although its direct application to "this compound" can be challenging due to the compound's relatively low volatility and thermal stability. To overcome these limitations, derivatization is often employed to convert the analyte into a more volatile and thermally stable derivative. nih.govgcms.cz Silylation, for example, replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) group, thereby increasing volatility. mdpi.com

The table below outlines a general approach for GC analysis following derivatization.

ParameterCondition
Derivatization Agent Silylating agent (e.g., BSTFA, TMCS)
Column Capillary column with a non-polar stationary phase (e.g., 5% phenyl polysiloxane)
Carrier Gas Helium or Nitrogen
Injection Mode Split or splitless
Temperature Program A temperature gradient to ensure separation of derivatives
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Advanced Hyphenated Techniques (LC-MS, GC-MS) for Impurity Profiling

For the comprehensive identification and characterization of impurities, hyphenated techniques that couple chromatography with mass spectrometry are indispensable.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This technique is instrumental in establishing an impurity profile for "this compound". Following separation by HPLC, the eluent is introduced into the mass spectrometer, which provides mass-to-charge ratio (m/z) information for the parent compound and any co-eluting impurities. This data is crucial for elucidating the structures of unknown impurities. fda.gov.twresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is similarly employed for the analysis of volatile and thermally stable compounds. nih.govnih.gov For "this compound," GC-MS analysis would typically follow a derivatization step. The mass spectrometer provides detailed structural information based on the fragmentation patterns of the derivatized analyte and impurities, aiding in their identification.

A summary of the application of these hyphenated techniques is provided in the table below.

TechniqueApplication in Impurity Profiling
LC-MS - Separation of non-volatile impurities. - Determination of the molecular weight of impurities. - Structural elucidation of impurities through fragmentation analysis (MS/MS).
GC-MS - Separation of volatile impurities or derivatized non-volatile impurities. - Identification of impurities based on their mass spectra and comparison with spectral libraries.

Spectrophotometric Methods for Concentration Determination in Research Solutions

UV-Visible spectrophotometry is a straightforward and widely used method for determining the concentration of a compound in solution, provided the compound has a suitable chromophore. "this compound" contains aromatic rings, which absorb UV radiation, making this technique applicable.

The concentration is determined by measuring the absorbance of a solution at a specific wavelength (λmax), where the compound exhibits maximum absorption. According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the analyte. To determine the concentration of an unknown solution, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations.

The general procedure for concentration determination is outlined below.

StepDescription
1. Determination of λmax A UV-Vis spectrum of a dilute solution of the compound is recorded to identify the wavelength of maximum absorbance.
2. Preparation of Standards A series of standard solutions with known concentrations are prepared by accurately diluting a stock solution.
3. Measurement of Absorbance The absorbance of each standard solution is measured at the predetermined λmax.
4. Construction of Calibration Curve A graph of absorbance versus concentration is plotted. A linear relationship should be observed.
5. Measurement of Unknown The absorbance of the sample solution with an unknown concentration is measured.
6. Concentration Determination The concentration of the unknown sample is determined by interpolating its absorbance on the calibration curve.

Derivative spectrophotometry can also be employed to enhance the resolution of spectra and reduce the interference from background signals. ajpaonline.comthepharmajournal.com

Assessment of Compound Stability in Various In Vitro Assay Conditions and Storage

Evaluating the stability of "this compound" is critical to ensure that it remains intact and does not degrade under experimental and storage conditions, which could lead to erroneous results. Stability-indicating methods, typically using HPLC, are developed to separate the intact compound from its potential degradation products. chromatographyonline.comresearcher.lifescience.gov

Forced degradation studies are conducted to intentionally degrade the compound under various stress conditions. nih.gov This helps to identify the potential degradation pathways and to develop a stability-indicating analytical method.

The table below summarizes common stress conditions used in forced degradation studies.

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M Hydrochloric acid at elevated temperature
Base Hydrolysis 0.1 M Sodium hydroxide (B78521) at elevated temperature
Oxidation 3% Hydrogen peroxide at room temperature
Thermal Stress Exposure to dry heat (e.g., 60-80 °C)
Photostability Exposure to UV and visible light

Samples are collected at various time points during the stress testing and analyzed by a stability-indicating HPLC method. The disappearance of the parent peak and the appearance of new peaks corresponding to degradation products are monitored. This information is vital for establishing appropriate storage conditions (e.g., temperature, light protection) and for understanding the compound's compatibility with different in vitro assay buffers and solvents.

Future Perspectives and Emerging Research Directions for 2 4 Hydroxymethyl Phenoxy N Phenylacetamide

Integration with Systems Biology and Cheminformatics Approaches

The future investigation of 2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide will likely benefit from its integration with systems biology and cheminformatics. Systems biology offers a holistic approach to understanding the complex interactions of molecules within a biological system, moving beyond the traditional one-target-one-drug paradigm. By employing high-throughput data acquisition techniques, researchers can construct comprehensive models of cellular pathways and networks. These models can then be used to predict the potential effects of this compound on a systemic level, identifying potential targets and off-target effects with greater accuracy.

Cheminformatics, the use of computational and informational techniques to solve chemical problems, will be instrumental in this process. Large-scale databases of chemical structures and their associated biological activities can be mined to identify structure-activity relationships (SAR) within the phenoxyacetamide class. This information can then be used to build predictive models for the biological activity of this compound and to guide the synthesis of more potent and selective analogs. The application of machine learning and artificial intelligence algorithms will further enhance these predictive capabilities, accelerating the discovery of novel therapeutic applications.

Table 1: Key Applications of Systems Biology and Cheminformatics in the Study of this compound

Research AreaApplicationPotential Outcome
Systems Biology Target IdentificationPrediction of novel protein targets and pathways modulated by the compound.
Network AnalysisUnderstanding the systemic effects and potential polypharmacology.
Biomarker DiscoveryIdentification of biomarkers to monitor the compound's efficacy and potential toxicity.
Cheminformatics Structure-Activity Relationship (SAR) StudiesElucidation of the chemical features essential for biological activity.
Virtual ScreeningIn silico screening of large compound libraries to identify analogs with improved properties.
ADMET PredictionComputational prediction of absorption, distribution, metabolism, excretion, and toxicity profiles.

Application in Phenomic Screening for Novel Biological Activities

Phenomic screening, which involves the systematic and high-throughput analysis of phenotypes, presents a powerful approach to uncover novel biological activities of this compound. Unlike target-based screening, which focuses on a single, predetermined biological target, phenomic screening allows for an unbiased assessment of a compound's effects across a wide range of cellular models and organisms.

By exposing diverse cell lines, including those derived from various tissues and disease states, to this compound, researchers can generate a unique "phenotypic fingerprint" for the compound. This fingerprint, composed of a multitude of cellular readouts such as morphology, proliferation, and protein expression, can then be compared to the fingerprints of known bioactive compounds. This comparative analysis can reveal unexpected similarities, suggesting novel mechanisms of action and therapeutic applications for this compound. The use of advanced imaging technologies and automated data analysis will be crucial for the successful implementation of large-scale phenomic screening campaigns.

Development of Advanced In Silico Models for Efficacy Prediction in Research

The development of sophisticated in silico models represents a key future direction for accelerating the research and development of this compound. These computational models can be used to predict the efficacy of the compound and its derivatives, thereby reducing the reliance on time-consuming and expensive experimental studies.

Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of a molecule with its biological activity, have been successfully applied to various N-phenylacetamide derivatives nih.gov. By leveraging existing data on related compounds, robust QSAR models can be developed to predict the potential biological activities of this compound. Furthermore, molecular docking and molecular dynamics simulations can provide detailed insights into the binding interactions between the compound and its potential biological targets at the atomic level. These in silico approaches will not only aid in the prediction of efficacy but also guide the rational design of new analogs with enhanced potency and selectivity.

Table 2: In Silico Modeling Approaches for Efficacy Prediction

Modeling TechniqueDescriptionApplication to this compound
QSAR Statistical models that relate chemical structure to biological activity.Prediction of potential anticancer, antimicrobial, or anti-inflammatory activities based on the activities of related phenoxyacetamides.
Molecular Docking Predicts the preferred orientation of a ligand when bound to a receptor.Identification of potential binding sites on target proteins and estimation of binding affinity.
Molecular Dynamics Simulates the time-dependent behavior of a molecular system.Assessment of the stability of the ligand-receptor complex and understanding the dynamics of binding.

Methodological Advancements in High-Throughput Synthesis and Screening for Related Scaffolds

Future research on this compound will be significantly impacted by methodological advancements in high-throughput synthesis and screening. The ability to rapidly synthesize and screen large libraries of related compounds is essential for exploring the chemical space around this scaffold and for identifying derivatives with optimized properties.

Combinatorial chemistry and parallel synthesis techniques will enable the efficient generation of diverse libraries of phenoxyacetamide analogs. These libraries can then be subjected to high-throughput screening assays to evaluate their biological activities in a rapid and cost-effective manner. The integration of robotic automation and miniaturized assay formats will further enhance the throughput of these screening campaigns. The data generated from these high-throughput efforts will be invaluable for building comprehensive SAR databases and for refining the in silico models used for efficacy prediction. The synthesis of novel N-phenylacetamide derivatives containing various moieties has already demonstrated the potential to yield compounds with interesting biological activities mdpi.comrsc.orgresearchgate.net.

Q & A

Q. Q1. What are the standard synthetic routes for 2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide, and how are intermediates purified?

A1. The synthesis typically involves multi-step reactions starting from substituted phenols or chloroacetamides. For example:

  • Substitution Reaction : A chloroacetamide intermediate (e.g., 2-chloro-N-phenylacetamide) is reacted with 4-(hydroxymethyl)phenol under alkaline conditions, using toluene/water as a solvent system and refluxed for 5–7 hours. Progress is monitored via TLC (hexane:ethyl acetate, 9:1) .
  • Purification : Solid products are crystallized using ethanol; liquid products are extracted with ethyl acetate (3×20 mL), dried over Na₂SO₄, and concentrated under reduced pressure .

Q. Q2. How is structural characterization performed for this compound?

A2. Key methods include:

  • Spectroscopy : IR spectroscopy identifies functional groups (e.g., amide C=O at ~1650 cm⁻¹, hydroxyl O-H at ~3300 cm⁻¹).
  • NMR : 1^1H NMR confirms substituent positions (e.g., phenyl protons at δ 7.2–7.5 ppm, hydroxymethyl -CH₂OH at δ 4.5–4.7 ppm). 13^{13}C NMR verifies carbonyl (C=O at ~170 ppm) and aromatic carbons .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. Q3. How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved during characterization?

A3. Contradictions may arise from impurities or tautomerism. Mitigation strategies:

  • Repurification : Recrystallize using alternative solvents (e.g., methanol/water mixtures) to remove byproducts .
  • Advanced NMR Techniques : Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals. For example, cross-peaks in HMBC can confirm connectivity between hydroxymethyl and phenoxy groups .
  • Computational Validation : Compare experimental 1^1H NMR shifts with density functional theory (DFT)-calculated values to identify structural anomalies .

Q. Q4. What methodologies optimize reaction yields for derivatives of this compound?

A4. Yield optimization involves:

  • Catalyst Screening : Test bases like K₂CO₃ or Cs₂CO₃ in substitution reactions to enhance nucleophilic displacement efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) may improve solubility of phenolic intermediates, while toluene/water biphasic systems reduce side reactions .
  • Reaction Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction time/temperature dynamically .

Q. Q5. How can computational tools aid in designing novel analogs with enhanced bioactivity?

A5. Computational approaches include:

  • Docking Studies : Predict binding affinities to target proteins (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger Suite. For example, modifying the hydroxymethyl group to a carboxylate may enhance hydrogen bonding .
  • QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with biological data to prioritize analogs for synthesis .
  • Reaction Pathway Prediction : Tools like ICReDD’s quantum chemical calculations identify energetically favorable routes for introducing substituents (e.g., sulfonamide or cyano groups) .

Methodological Best Practices

Q. Q6. What safety protocols are critical when handling reactive intermediates in its synthesis?

A6. Essential precautions:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact with intermediates like chloroacetamides .
  • Waste Management : Segregate halogenated waste (e.g., unreacted NaN₃) and dispose via certified hazardous waste facilities .
  • Ventilation : Perform reactions with volatile solvents (e.g., toluene) in fume hoods to minimize inhalation risks .

Q. Q7. How can researchers validate synthetic reproducibility across laboratories?

A7. Reproducibility requires:

  • Detailed Protocols : Specify stoichiometry, solvent ratios, and heating/cooling rates (e.g., reflux at 110°C ± 2°C) .
  • Cross-Lab Collaboration : Share characterized intermediates (e.g., via NMR spectra in open-access repositories) to benchmark each step .
  • Standardized Analytics : Use USP/NF reference standards (e.g., certified 2-phenylacetamide) to calibrate instruments .

Data Interpretation Challenges

Q. Q8. How should researchers address discrepancies in biological activity data for structurally similar analogs?

A8. Potential solutions:

  • Dose-Response Analysis : Test compounds across a wider concentration range (e.g., 0.1–100 μM) to rule out false negatives/positives .
  • Metabolic Stability Assays : Evaluate hepatic microsomal degradation to identify analogs prone to rapid clearance, which may skew activity .
  • Orthogonal Assays : Confirm results using alternative methods (e.g., fluorescence polarization alongside SPR for binding studies) .

Emerging Research Directions

Q. Q9. What advanced separation technologies improve purification of polar derivatives?

A9. Emerging methods include:

  • Membrane Chromatography : Use cellulose acetate membranes for high-throughput purification of hydrophilic analogs .
  • Supercritical Fluid Chromatography (SFC) : CO₂-based mobile phases enhance resolution of enantiomers in chiral derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.